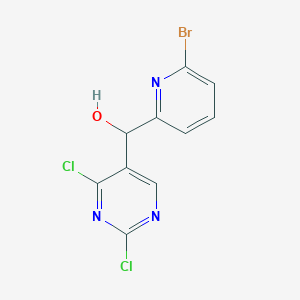
1-(chloromethoxy)-3-(trifluoromethyl)benzene
Overview
Description
1-(chloromethoxy)-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6ClF3O It is a derivative of benzene, where a chloromethoxy group and a trifluoromethyl group are substituted at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(chloromethoxy)-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 3-trifluoromethylphenol as the starting material.
Chloromethylation: The phenol undergoes chloromethylation using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) to form 1-chloromethoxy-3-trifluoromethylbenzene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether. The temperature is typically maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(chloromethoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products
The major products formed from these reactions include substituted benzene derivatives, aldehydes, carboxylic acids, and reduced trifluoromethyl compounds.
Scientific Research Applications
1-(chloromethoxy)-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1-(chloromethoxy)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, the chloromethoxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Chloromethoxy-4-trifluoromethylbenzene: Similar structure but with the trifluoromethyl group at the 4-position.
1-Bromomethoxy-3-trifluoromethylbenzene: Similar structure with a bromomethoxy group instead of a chloromethoxy group.
1-Chloromethoxy-3-difluoromethylbenzene: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
1-(chloromethoxy)-3-(trifluoromethyl)benzene is unique due to the presence of both the chloromethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloromethoxy group provides a reactive site for further chemical modifications. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6ClF3O |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
1-(chloromethoxy)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6ClF3O/c9-5-13-7-3-1-2-6(4-7)8(10,11)12/h1-4H,5H2 |
InChI Key |
JQUWGZLBLQVAOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCl)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Pyrimidinol, 2-[4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]-1-piperazinyl]-](/img/structure/B8575327.png)




![2-Fluoro-5-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B8575360.png)

![2-[(4-Fluorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B8575383.png)
![5-[(1-Ethyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8575384.png)

